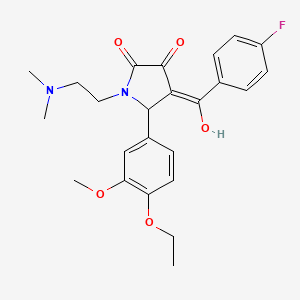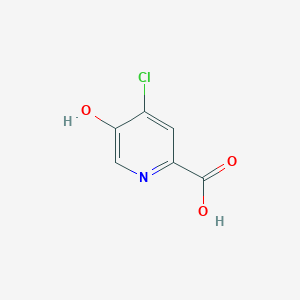
4-Chloro-5-hydroxypicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-5-hydroxypicolinic acid” is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . The “this compound” has an additional hydroxyl group at the 5-position and a chlorine atom at the 4-position. The empirical formula is C6H5NO3 and the molecular weight is 139.11 .
Applications De Recherche Scientifique
Chelation Behavior and Proton-Related Reactions
4-Chloro-5-hydroxypicolinic acid is studied for its chelation behavior and proton-related phenomena. A comparative study using density functional theory and polarizable continuum model of solvation reveals its mechanisms of reactions and preferences in forming certain structures, like zwitterionic forms. This research is significant in understanding the kinetic and thermodynamic aspects of its reactions (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).
Electrophilic Substitution Studies
The electrophilic substitution reactions, such as iodination, aminomethylation, and azo-coupling of this compound, have been studied. These reactions lead to various derivatives, providing insights into the reactivity and substitution patterns of this compound (Smirnov, Stolyarova, Zhuravlev, Lezina, & Dyumaev, 1976).
Synthesis and Structure of Metal Complexes
This compound is used in synthesizing metal complexes, particularly with cobalt. The study of these complexes includes understanding their structure, chelation modes, and their potential applications in various fields. Such research is pivotal in materials science and coordination chemistry (Kukovec, Popović, Pavlović, & Linarić, 2008).
Photodehalogenation Studies
Investigations into the photochemistry of chloro and bromopicolinic acids, which relate to this compound, involve understanding their photodehalogenation reactions. These studies are crucial in environmental chemistry, particularly in assessing the behavior of these compounds under light exposure (Rollet, Richard, & Pilichowski, 2006).
Magnetic Properties in Coordination Chemistry
Research on this compound also extends to exploring the magnetic properties of its metal complexes. This includes studying how it coordinates with metals like cobalt and the implications of these properties in fields such as magnetic materials and nanotechnology (Girginova et al., 2005).
Antimicrobial Activities and DNA Interactions
The compound's derivatives are characterized for their antimicrobial activities against various bacteria. Understanding these interactions, particularly with DNA, is vital in pharmaceutical research and the development of new therapeutic agents (Tamer et al., 2018).
Propriétés
IUPAC Name |
4-chloro-5-hydroxypyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-3-1-4(6(10)11)8-2-5(3)9/h1-2,9H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALCLKORLYGCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2660997.png)
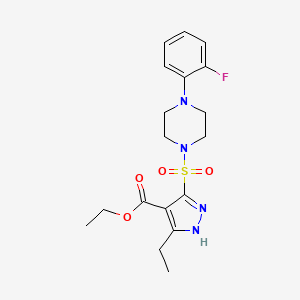

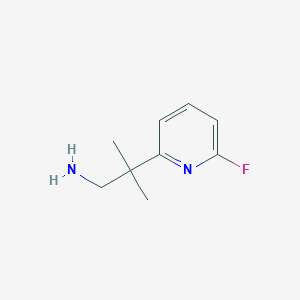
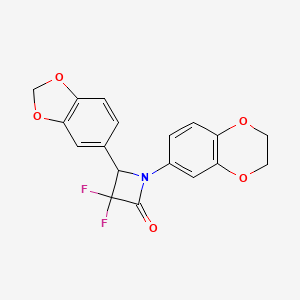
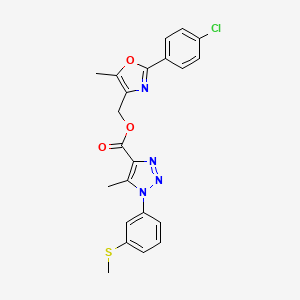

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide](/img/structure/B2661009.png)
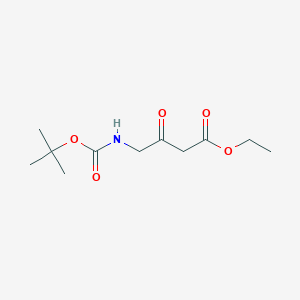

![N-(4-chlorophenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2661014.png)


